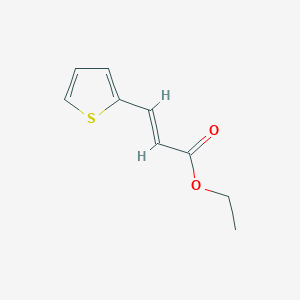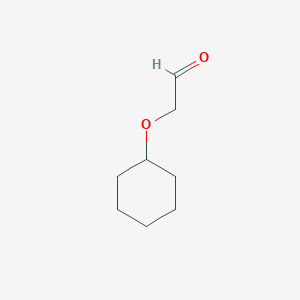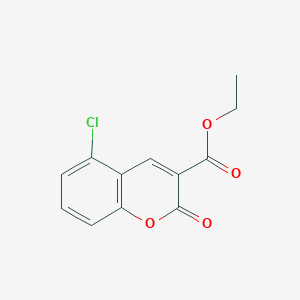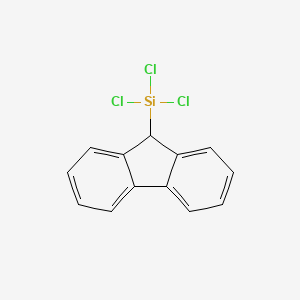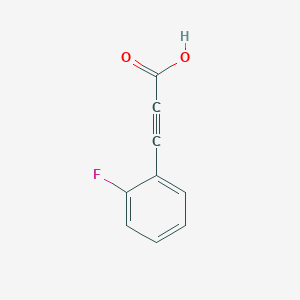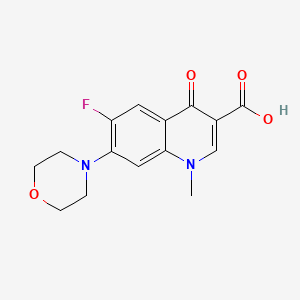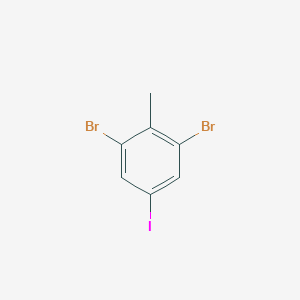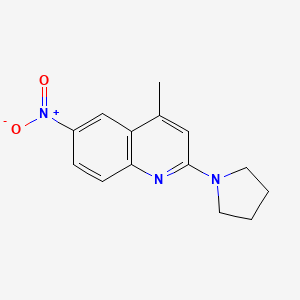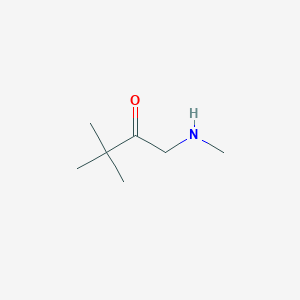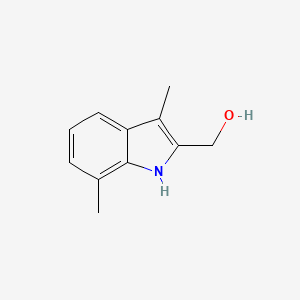
2-(Methylamino)butanoic acid
Übersicht
Beschreibung
2-(Methylamino)butanoic acid is an organic compound with the molecular formula C5H11NO2. It is a derivative of butanoic acid, where a methylamino group is attached to the second carbon atom of the butanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
2-(Methylamino)butanoic acid, also known as 2-methylamino-butyric acid , is a small molecule with the chemical formula C5H11NO2 It’s structurally related to branched-chain amino acids (bcaas) and branched-chain fatty acids , which are known to interact with various enzymes and receptors in the body .
Mode of Action
BCAAs are known to undergo transamination reactions catalyzed by branched-chain aminotransferase (BCAT), converting them into branched-chain ketoacids . This process could potentially be influenced by this compound.
Biochemical Pathways
BCAAs are known to be involved in protein synthesis and energy production . They are metabolized into branched-chain ketoacids via the action of BCAT, and these ketoacids are further metabolized via the branched-chain ketoacid dehydrogenase complex .
Pharmacokinetics
A study has shown that similar compounds can significantly reduce blood phenylalanine levels , suggesting that they are absorbed and metabolized in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
BCAAs are known to play important roles in protein synthesis and energy production in cells . They are also involved in the regulation of blood sugar levels, the maintenance of muscle tissues, and the support of immune function .
Action Environment
The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of enzymes involved in the metabolism of BCAAs can be affected by changes in pH and temperature . Additionally, the presence of other molecules can influence the binding of this compound to its targets.
Biochemische Analyse
Biochemical Properties
2-(Methylamino)butanoic acid plays a significant role in biochemical reactions, particularly in amino acid metabolism. It interacts with several enzymes and proteins, including aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites. These interactions are essential for maintaining cellular homeostasis and metabolic flux. For instance, this compound can be transaminated to form corresponding keto acids, which are further metabolized in various pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been observed to modulate the activity of key signaling pathways, such as the mTOR pathway, which is crucial for cell growth and proliferation. Additionally, this compound can affect gene expression by acting as a substrate for epigenetic modifications, thereby influencing cellular differentiation and function . Its impact on cellular metabolism includes alterations in amino acid synthesis and degradation, which are vital for energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. For example, it has been shown to inhibit certain dehydrogenases, leading to changes in metabolic flux . Additionally, this compound can influence gene expression by serving as a precursor for methylation reactions, which are critical for regulating gene activity and maintaining genomic stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by environmental factors such as pH and temperature. Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to enhance metabolic activity and improve physiological functions. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is beneficial, beyond which adverse effects may occur.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid catabolism and biosynthesis. It interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites. These pathways are crucial for maintaining cellular energy balance and supporting biosynthetic processes . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake and localization within different cellular compartments. For instance, this compound can be transported across cell membranes by amino acid transporters, ensuring its availability for metabolic processes . Its distribution within tissues is influenced by factors such as blood flow and tissue-specific expression of transporters.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles . Its presence in these compartments allows it to participate in diverse biochemical processes, including energy production, gene regulation, and metabolic flux.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with methylamine. One common method includes the use of N,N-dimethylformamide as a solvent and piperidine as a catalyst. The reaction is carried out at low temperatures (5-10°C) to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-methylbutanoic acid: Similar structure but with an amino group instead of a methylamino group.
2-(Ethylamino)butanoic acid: Similar structure but with an ethylamino group instead of a methylamino group.
2-(Dimethylamino)butanoic acid: Similar structure but with a dimethylamino group instead of a methylamino group.
Uniqueness
2-(Methylamino)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(methylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJAWZCYNRBZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


